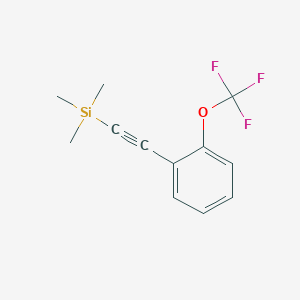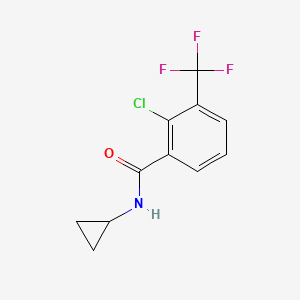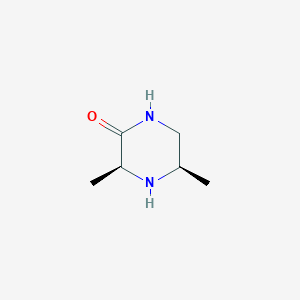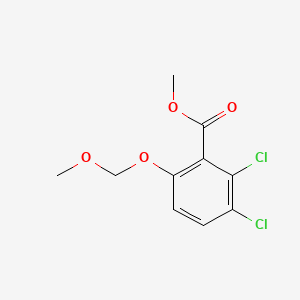
Methyl 2,3-dichloro-6-(methoxymethoxy)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2,3-dichloro-6-(methoxymethoxy)benzoate is an organic compound with the molecular formula C10H10Cl2O4 and a molecular weight of 265.09 g/mol . This compound is characterized by the presence of two chlorine atoms and a methoxymethoxy group attached to a benzoate ester. It is used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,3-dichloro-6-(methoxymethoxy)benzoate typically involves the esterification of 2,3-dichloro-6-(methoxymethoxy)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,3-dichloro-6-(methoxymethoxy)benzoate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and methanol.
Oxidation: The methoxymethoxy group can be oxidized to form aldehydes or carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.
Hydrolysis: Acidic or basic conditions with water can facilitate the hydrolysis of the ester group.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the methoxymethoxy group.
Major Products Formed
Substitution: Products with different functional groups replacing the chlorine atoms.
Hydrolysis: 2,3-dichloro-6-(methoxymethoxy)benzoic acid and methanol.
Oxidation: Aldehydes or carboxylic acids derived from the methoxymethoxy group.
Scientific Research Applications
Methyl 2,3-dichloro-6-(methoxymethoxy)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2,3-dichloro-6-(methoxymethoxy)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine atoms and the methoxymethoxy group can influence its binding affinity and reactivity. The pathways involved may include inhibition or activation of enzymatic activity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 2,3-dichloro-6-methoxybenzoate: Similar structure but lacks the methoxymethoxy group.
Methyl 2,3-dichlorobenzoate: Lacks both the methoxymethoxy and methoxy groups.
Methyl 2,3-dichloro-6-ethoxybenzoate: Contains an ethoxy group instead of a methoxymethoxy group.
Uniqueness
Methyl 2,3-dichloro-6-(methoxymethoxy)benzoate is unique due to the presence of the methoxymethoxy group, which can influence its chemical reactivity and biological activity. This functional group can provide additional sites for chemical modification and interaction with biological targets, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C10H10Cl2O4 |
|---|---|
Molecular Weight |
265.09 g/mol |
IUPAC Name |
methyl 2,3-dichloro-6-(methoxymethoxy)benzoate |
InChI |
InChI=1S/C10H10Cl2O4/c1-14-5-16-7-4-3-6(11)9(12)8(7)10(13)15-2/h3-4H,5H2,1-2H3 |
InChI Key |
IIWZAGDZFLRMAO-UHFFFAOYSA-N |
Canonical SMILES |
COCOC1=C(C(=C(C=C1)Cl)Cl)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,5'-Diformyl-3,3'-dimethoxy-[1,1'-biphenyl]-2,2'-diyl diacetate](/img/structure/B14030619.png)
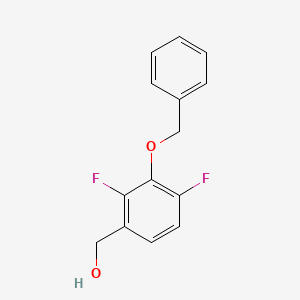
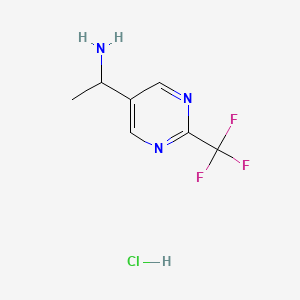
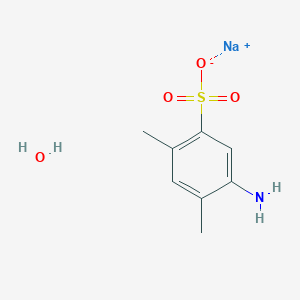
![(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[[2-(2-hydroxyethyl)-3-iminopyrazol-1-yl]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrochloride](/img/structure/B14030629.png)
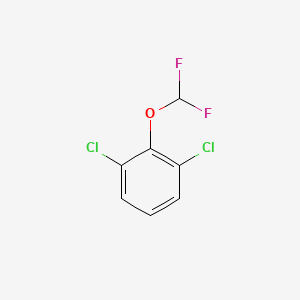
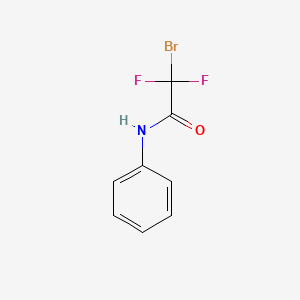
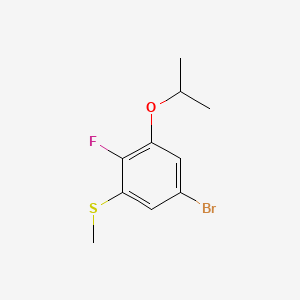
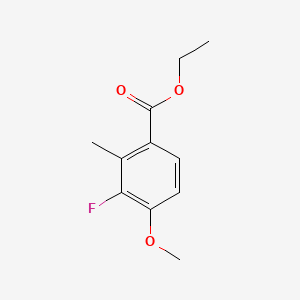
![5H-Thiazolo[4,5-b][1,4]thiazin-6(7H)-one](/img/structure/B14030658.png)
![7-Fluoro-2-hydroxy-9-methyl-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B14030659.png)
